Sodium 2-(octadecylamino)ethanesulphonate
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Overview
Description
Sodium 2-(octadecylamino)ethanesulphonate: is an organic compound with the molecular formula C20H42NNaO3S and a molecular weight of 399.61 g/mol . It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(octadecylamino)ethanesulphonate typically involves the reaction of octadecylamine with 2-chloroethanesulfonic acid sodium salt . The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The product is then purified through processes like crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(octadecylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid group.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: Sodium 2-(octadecylamino)ethanesulphonate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .
Biology: In biological research, it is used to study the interactions between surfactants and biological membranes, as well as in the formulation of drug delivery systems .
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants due to its excellent surfactant properties .
Mechanism of Action
The mechanism of action of Sodium 2-(octadecylamino)ethanesulphonate involves its ability to reduce surface tension and form micelles. The compound’s long hydrophobic tail interacts with hydrophobic substances, while the hydrophilic head interacts with water, allowing it to solubilize hydrophobic compounds in aqueous solutions . This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a shorter hydrophobic tail.
Cetyltrimethylammonium bromide: A cationic surfactant with a similar hydrophobic tail length.
Triton X-100: A nonionic surfactant with a different hydrophilic head group.
Uniqueness: Sodium 2-(octadecylamino)ethanesulphonate is unique due to its specific combination of a long hydrophobic tail and a sulfonate head group, which provides distinct surfactant properties compared to other similar compounds .
Properties
CAS No. |
28076-90-6 |
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Molecular Formula |
C20H42NNaO3S |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
sodium;2-(octadecylamino)ethanesulfonate |
InChI |
InChI=1S/C20H43NO3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-25(22,23)24;/h21H,2-20H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
UTZSCZWGEMAATM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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